3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid
Description
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-(4-bromo-7-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
InChI Key |
SBHBQURSMPUPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid
General Synthetic Approach
The synthesis of 3-(4-bromo-7-methyl-3-indolyl)propanoic acid generally follows a two-step strategy:
- Step 1: Selective Bromination of a 7-methylindole derivative
- Step 2: Introduction of the propanoic acid side chain at the 3-position
This approach ensures regioselective bromination and efficient installation of the carboxylic acid functionality.
Bromination of 7-Methylindole
Selective bromination at the 4-position of 7-methylindole is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The reaction is performed in aprotic solvents like acetonitrile or tetrahydrofuran at low temperatures (0 °C to room temperature) to improve regioselectivity and minimize polybromination.
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile (CH3CN) or THF |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–4 hours |
| Molar ratio | 1 equiv indole : 1 equiv NBS |
The bromination proceeds via electrophilic aromatic substitution, with the bromine substituent directing the substitution to the 4-position due to electronic effects of the 7-methyl group.
Installation of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced at the 3-position of the indole ring through nucleophilic substitution or acylation reactions. Two main synthetic routes are employed:
Alkylation with 3-Bromopropanoate Esters Followed by Hydrolysis
- The 3-position of the brominated indole is alkylated using ethyl 3-bromopropanoate under basic conditions or copper(I)-catalyzed coupling.
- The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield the free carboxylic acid.
| Step | Conditions |
|---|---|
| Alkylation | CuI catalyst, PEG-400/DMF solvent, 80–100 °C, 12 h |
| Hydrolysis | NaOH (aq), ethanol/water, reflux or 4 h at 75 °C |
| Purification | Flash chromatography (ethyl acetate/hexane), recrystallization |
This method affords high yields and purity (>95%) of the target acid.
Direct Acylation via Friedel–Crafts or Alternative Acylation Methods
- Acylation of the indole 3-position can be achieved using acyl chlorides or related reagents in the presence of Lewis acids or specialized reagents like PhBCl2 combined with nitriles.
- The intermediate acylated product can be further converted to the propanoic acid derivative.
This approach is less common for this specific compound but has been demonstrated for related indole derivatives.
Detailed Experimental Procedure Example
Synthesis of 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid via alkylation and hydrolysis:
Bromination:
Dissolve 7-methylindole (1 equiv) in dry acetonitrile. Cool to 0 °C. Add N-bromosuccinimide (1 equiv) portionwise over 15 minutes. Stir at 0 °C to room temperature for 4 hours. Monitor reaction by TLC. Upon completion, quench and extract with ethyl acetate.Alkylation:
To the brominated indole, add copper(I) iodide (8 mol%) in a PEG-400/DMF solvent mixture (1:2 ratio). Add ethyl 3-bromopropanoate (1.2 equiv). Heat at 90 °C for 12 hours under inert atmosphere.Hydrolysis:
Cool the reaction mixture and add aqueous sodium hydroxide (2 M). Stir at 75 °C for 4 hours to hydrolyze the ester to the carboxylic acid.Purification:
Acidify the mixture to pH 3 with hydrochloric acid. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography using ethyl acetate/hexane (70:30) gradient. Recrystallize from methanol/water to obtain the pure acid.
Yield: 70–80% overall with >95% purity confirmed by NMR and HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
$$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern, with characteristic signals for the brominated aromatic protons and the propanoic acid side chain methylene groups.Mass Spectrometry (MS):
High-resolution MS shows the molecular ion peak consistent with the brominated indole acid (e.g., [M+H]$$^+$$ at m/z ~310).X-ray Crystallography:
Used to confirm the stereochemistry and substitution positions in related indole derivatives.High-Performance Liquid Chromatography (HPLC):
Reverse-phase C18 columns ensure purity >97%, critical for biological evaluation.
Optimization and Scale-Up Considerations
Microwave-Assisted Synthesis:
Microwave irradiation reduces reaction times by up to 60% and improves yields by 15–20%, beneficial for alkylation steps.Continuous Flow Reactors:
Enable precise control of temperature (110 °C) and pressure (2 bar), achieving conversion efficiencies up to 90% for bromination and alkylation.Design of Experiments (DoE):
Optimizes catalyst loading (e.g., 8 mol% CuI) and solvent ratios to maximize yield and selectivity.
These strategies are essential for industrial-scale synthesis to improve throughput and reduce costs.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, CH3CN, 0 °C to rt, 4 h | 85–90 | Selective 4-position bromination |
| Alkylation | CuI catalyst, PEG-400/DMF, 90 °C, 12 h | 75–80 | Coupling with ethyl 3-bromopropanoate |
| Hydrolysis | NaOH (aq), EtOH/H2O, 75 °C, 4 h | >95 | Converts ester to acid |
| Purification | Flash chromatography, recrystallization | — | Purity >97% |
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the indole ring’s high reactivity, it readily participates in electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), alkyl halides, and acyl chlorides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole compounds, respectively .
Scientific Research Applications
Neuroprotective Applications
Research indicates that 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid exhibits neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced neurotoxicity, treatment with 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid resulted in significant improvements in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced neuronal loss compared to control groups.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Cancer Cell Line Testing
In vitro studies demonstrated that treatment with 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid led to a dose-dependent decrease in viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment.
Enzyme Inhibition
Another promising application is the inhibition of specific enzymes involved in metabolic pathways, which could have implications for various therapeutic areas including diabetes and metabolic syndrome.
Case Study: Inhibition Assays
Enzyme inhibition assays revealed that 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid significantly inhibited COX activity at low micromolar concentrations, suggesting its potential use as an anti-inflammatory agent.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | Modulation of inflammatory and oxidative stress | Improved cognitive function in animal models |
| Anticancer | Induction of apoptosis | Reduced viability in breast and prostate cancer cells |
| Enzyme Inhibition | Competitive inhibition of COX/LOX | Significant COX inhibition at low concentrations |
Mechanism of Action
The mechanism of action of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
The position and type of substituents on the indole ring significantly influence electronic properties, lipophilicity, and biological activity. Key analogs include:
Key Insights :
Functional Group Modifications on the Propanoic Acid Chain
Variations in the propanoic acid chain influence solubility, pharmacokinetics, and target engagement:
Key Insights :
- The target compound’s unmodified propanoic acid chain favors ionic interactions in physiological environments, whereas esters (e.g., ethyl or methyl esters) are more lipophilic .
- Derivatives with amino or hydroxyphenyl groups () show enhanced pharmacological versatility due to additional hydrogen-bonding sites.
Q & A
Q. What are the key synthetic strategies for 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Indole Core Formation : Construct the 7-methylindole scaffold via Fischer indole synthesis or modified Madelung cyclization.
Bromination : Introduce bromine at the 4-position using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperature (0–25°C) to avoid over-halogenation .
Propanoic Acid Sidechain Attachment : Employ coupling reactions (e.g., Friedel-Crafts alkylation or Heck coupling) to link the propanoic acid moiety. Optimize solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., Pd/C) to enhance regioselectivity .
Critical Parameters : Reaction time, temperature, and stoichiometry of brominating agents significantly affect yield. For example, excess bromine may lead to di-substitution, reducing purity.
Q. Which analytical techniques are most reliable for characterizing 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., bromine position) and methyl group integration. Aromatic proton signals in the 7.0–8.5 ppm range distinguish indole substitution patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (expected [M+H] ~ 298.0) and purity (>95%) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though requires high-purity crystalline samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian). For example, unexpected splitting may arise from conformational flexibility in the propanoic acid sidechain.
- Isotopic Labeling : Use deuterated solvents to eliminate exchangeable proton interference.
- Advanced 2D NMR : Employ H-C HSQC or NOESY to assign coupling interactions and confirm substitution sites .
- Purity Checks : Contaminants (e.g., residual solvents) can distort spectra. Re-crystallize or use preparative HPLC to isolate the target compound .
Q. What are the reactivity trends of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid in substitution reactions, and how can these be exploited for functionalization?
- Methodological Answer :
- Bromine Reactivity : The 4-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DME/HO) to introduce diverse aryl groups. Optimize ligand-to-palladium ratios to minimize homocoupling byproducts .
- Acid Group Functionalization : Convert the carboxylic acid to esters (via Fischer esterification) or amides (using EDC/HOBt coupling) for solubility or bioactivity studies.
- Indole C-H Activation : Use directing groups (e.g., pyridine) to enable site-selective C-H functionalization at the indole core .
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Core Modifications : Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO) to alter electronic properties.
- Sidechain Variations : Introduce methyl or ethyl esters to probe steric effects on target binding.
- Biological Assay Design : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase profiling) or cellular uptake studies (fluorescence tagging) to map SAR .
Q. What strategies mitigate challenges in studying this compound’s interactions with biological targets (e.g., protein binding)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to predict binding modes with proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies targeting predicted interaction residues.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) under physiological buffer conditions.
- Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl) to monitor real-time binding kinetics with purified receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
